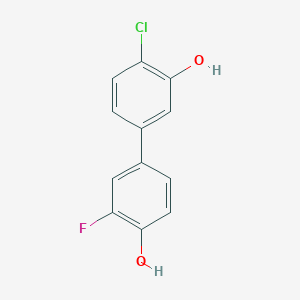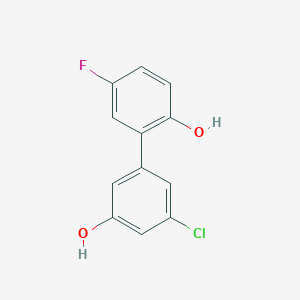
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)-2-chlorophenol (5-FTCP) is a novel organic compound with a wide range of potential applications in scientific research. 5-FTCP is composed of a five-membered heterocyclic ring containing a chlorine atom, a formyl group, and a thiophene moiety. It has a molecular weight of 217.58 g/mol and a melting point of 90-91 °C. 5-FTCP is available in a 95% purity grade and is used in a variety of scientific and industrial applications.
Mecanismo De Acción
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is believed to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It is also thought to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit certain enzymes. It has also been shown to have anti-tumor and anti-viral effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is a relatively stable compound with a wide range of potential applications in scientific research. It is relatively easy to synthesize and is available in a 95% purity grade. However, it is important to note that 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% research. These include exploring its potential use as an anti-cancer agent, investigating its ability to modulate the activity of other enzymes, and studying its potential applications in materials science. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%, as well as its potential toxicological effects.
Métodos De Síntesis
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% can be synthesized in a two-step process. The first step involves the condensation of thiophene-2-carboxaldehyde and 2-chlorophenol to form a Schiff base. The second step involves the reaction of the Schiff base with sodium hydroxide to form 5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95%. The overall yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)-2-chlorophenol, 95% has a wide range of potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, catalysis, materials science, and biochemistry. It is also used as a starting material for the synthesis of other organic compounds.
Propiedades
IUPAC Name |
5-(4-chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQASHNJBDDRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685922 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261902-12-8 |
Source


|
| Record name | 5-(4-Chloro-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














